molecular formula C11H16N5NaO11P2 B8210128 7-Methylguanosine 5'-diphosphate (sodium)

7-Methylguanosine 5'-diphosphate (sodium)

Cat. No.: B8210128
M. Wt: 479.21 g/mol
InChI Key: GWXMULHRNCYTBF-MCDZGGTQSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methylguanosine 5’-diphosphate (sodium) typically involves the alkylation of the guanine ring at the N7 position. This can be achieved under mild conditions using appropriate alkyl iodide, bromide, or chloride . The reaction conditions must be carefully controlled to ensure the selective methylation of the guanine ring without affecting other functional groups.

Industrial Production Methods

While specific industrial production methods for 7-Methylguanosine 5’-diphosphate (sodium) are not extensively documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. The process would likely include steps for purification and quality control to ensure the compound meets the required standards for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

7-Methylguanosine 5’-diphosphate (sodium) primarily undergoes substitution reactions due to the presence of the methyl group on the guanine ring. It can also participate in phosphorylation and dephosphorylation reactions, which are crucial in the study of mRNA cap structures .

Common Reagents and Conditions

Common reagents used in the reactions involving 7-Methylguanosine 5’-diphosphate (sodium) include alkyl halides for methylation and various enzymes for phosphorylation and dephosphorylation. The conditions typically involve aqueous solutions and controlled temperatures to maintain the stability of the compound .

Major Products Formed

The major products formed from the reactions of 7-Methylguanosine 5’-diphosphate (sodium) include various methylated nucleosides and nucleotides, which are essential for studying the structure and function of mRNA cap structures .

Mechanism of Action

The mechanism of action of 7-Methylguanosine 5’-diphosphate (sodium) involves its role in the mRNA decay pathway. The compound is derived when the human decapping enzyme Dcp2 cleaves the cap of deadenylated mRNAs, leading to the degradation of the mRNA molecule . This process is crucial for regulating gene expression and maintaining cellular homeostasis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methylguanosine 5’-diphosphate (sodium) is unique due to its specific role in the mRNA decay pathway and its ability to mimic the natural mRNA cap structure. This makes it an invaluable tool for studying mRNA processing and developing mRNA-based therapeutics .

Properties

IUPAC Name

sodium;[[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O11P2.Na/c1-15-3-16(8-5(15)9(19)14-11(12)13-8)10-7(18)6(17)4(26-10)2-25-29(23,24)27-28(20,21)22;/h3-4,6-7,10,17-18H,2H2,1H3,(H5-,12,13,14,19,20,21,22,23,24);/q;+1/p-1/t4-,6-,7-,10-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWXMULHRNCYTBF-MCDZGGTQSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=[N+](C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N5NaO11P2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-Methylguanosine 5'-diphosphate (sodium)
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